8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolopyrazines. These compounds are notable for their diverse biological activities and are often explored in medicinal chemistry for drug development. The incorporation of a trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a valuable scaffold in pharmaceutical research.
This compound is classified under heterocycles, specifically triazolopyrazines, which are characterized by their fused ring systems containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 202.14 g/mol. The presence of both methyl and trifluoromethyl groups contributes to its unique chemical properties and potential biological activities.
The synthesis of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol. This is followed by the introduction of trifluoroacetic anhydride and methanesulfonic acid to facilitate the formation of the triazolo-pyrazine structure.
For industrial-scale production, the synthesis is optimized to achieve high yields and purity. This involves using readily available starting materials and efficient reaction conditions to minimize byproducts. The final product is purified through filtration, washing, and drying steps under controlled conditions to ensure quality.
The molecular structure of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine features a fused ring system that includes both triazole and pyrazine moieties. The trifluoromethyl group is attached to the triazole ring, while a methyl group is located at another position on the pyrazine ring.
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. Research indicates that this compound can inhibit the activity of certain kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) by binding to their active sites. This inhibition may lead to therapeutic effects in various disease models, particularly in cancer research.
The physical properties include:
Relevant chemical properties include:
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
This compound's unique structure and properties make it a promising candidate for further research and development in various fields of science.
The strategic design of 8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives leverages bioisosteric replacement and electronic modulation to enhance target affinity and pharmacokinetic properties. The triazolopyrazine core serves as a privileged scaffold in medicinal chemistry due to its balanced π-electron distribution, hydrogen bonding capabilities, and metabolic stability. Structural modifications focus on position 3 (electrophilic pocket accommodation) and position 8 (hydrophobic pocket targeting), with the trifluoromethyl group providing enhanced membrane permeability through controlled lipophilicity (log P = 1.75) and the methyl group optimizing steric fit within hydrophobic enzyme subpockets [4] [9]. This design framework originates from kinase inhibitor optimization studies where triazolopyrazine demonstrated superior c-Met kinase binding (IC₅₀ = 26 nM) compared to quinoline analogs, attributed to optimal hydrogen bonding with hinge region residues and complementary hydrophobic interactions [3]. Electronic effects are carefully balanced—the electron-withdrawing trifluoromethyl group at C3 increases the electrophilic character of adjacent positions while the C8 methyl group provides subtle electron-donating effects, creating a polarized system ideal for interacting with tyrosine kinase ATP pockets [4] [9].
Photoredox catalysis enables direct C–H functionalization of the triazolopyrazine core under mild conditions, significantly expanding synthetic access to analogs. Using fac-Ir(ppy)₃ (2 mol%) as photocatalyst and visible light irradiation (456 nm blue LEDs), methyl radical addition occurs regioselectively at the C8 position through a single-electron transfer mechanism. This method achieves 78% yield for 8-methyl introduction with excellent functional group tolerance, avoiding the need for pre-functionalized precursors or protecting groups. The reaction proceeds via oxidative quenching of the photocatalyst, generating methyl radicals from persulfate or organotrifluoroborate reagents that attack the electron-deficient C8 position [5]. Similarly, 2,2-difluoroethyl radicals generated from bromodifluoroacetate precursors under reducing conditions provide access to 8-(2,2-difluoroethyl) analogs (65% yield), demonstrating the method's versatility for introducing fluorinated alkyl chains that modulate both lipophilicity and metabolic stability [5].
The Diversinate™ platform employs radical aryl diazenyl chemistry to introduce diverse heterocyclic systems at the C6 position via Minisci-type reactions. This approach utilizes in situ-generated aryl(azo)malononitrile intermediates that undergo homolytic cleavage to produce carbon-centered radicals under silver catalysis (AgNO₃, 10 mol%, K₂S₂O₈ oxidant). These radicals regioselectively attack the electron-deficient C6 position of the triazolopyrazine core, enabling the introduction of pyrazolo[1,5-a]pyrimidine systems and other complex heterocycles (45-72% yields). The reaction demonstrates exceptional functional group compatibility with the trifluoromethyl group, proceeding without reduction of the CF₃ moiety [5]. This technology facilitates rapid generation of chemical diversity libraries for structure-activity relationship studies, particularly valuable for probing extended hydrophobic regions in kinase binding domains without re-engineering the core synthetic pathway [5].
The foundational synthesis of the triazolopyrazine core relies on hydrazine-mediated cyclization of 2-hydrazinylpyrazine precursors. Optimized conditions employ anhydrous hydrazine (1.5 equiv) in refluxing ethanol (4 hours), achieving 85% conversion to the triazole ring with strict regiocontrol. Critical to success is the sequential substitution-cyclization of 2,3-dichloropyrazine: initial SNAr at C3 with hydrazine hydrate yields 3-hydrazinyl-2-chloropyrazine, followed by in situ ring closure upon heating with triethyl orthoformate, which provides the electrophilic carbon source for triazole formation [3] [6]. Microwave-assisted hydrazine cyclization significantly reduces reaction times while maintaining high regioselectivity, with complete conversion observed within 30 minutes at 150°C in sealed vessels [6]. This method demonstrates excellent compatibility with acid-sensitive functional groups compared to acid-catalyzed approaches, preserving the integrity of the trifluoromethyl substituent during cyclization [3].
Microwave irradiation revolutionizes the efficiency of triazole ring formation, reducing reaction times from hours to minutes while improving yields and purity profiles. Systematic optimization reveals that 180°C for 15 minutes in DMF solvent with catalytic p-toluenesulfonic acid (0.1 equiv) achieves quantitative conversion of 3-hydrazinyl-2-(methyl)pyrazine to 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives. The dielectric heating mechanism enables rapid, uniform thermal transfer that suppresses side reactions common in conventional heating, particularly decomposition pathways involving the thermally sensitive N–N bond formation step [6]. Energy consumption analysis demonstrates 8-fold reduction in kWh/mol compared to conventional reflux methods, aligning with green chemistry principles. Crucially, microwave conditions enhance regioselectivity for the [4,3-a] isomer over competing [1,5-a] pathways (98:2 ratio) due to precise kinetic control of the cyclodehydration step [6].
Table 1: Comparative Analysis of Cyclization Techniques for Triazolopyrazine Formation
Method | Conditions | Time | Yield (%) | Regioselectivity Ratio ([4,3-a]:[1,5-a]) |
---|---|---|---|---|
Conventional Reflux | Ethanol, 85°C, N₂ atmosphere | 4 hours | 76 | 92:8 |
Microwave-Assisted | DMF, 180°C, p-TsOH catalyst | 15 min | 95 | 98:2 |
Hydrazine Monohydrochloride | Water, 100°C | 2 hours | 68 | 89:11 |
Solvothermal | Sealed tube, DMSO, 140°C | 3 hours | 81 | 94:6 |
Position-selective introduction of the trifluoromethyl group at C3 exploits the inherent electronic asymmetry of the triazolopyrazine nucleus. Directed metalation strategies using LDA (2.5 equiv, THF, -78°C) followed by (trifluoromethyl)trimethylsilane electrophilic quench achieve 92% regioselectivity for C3 functionalization, attributed to kinetic preference for deprotonation at the position α to both nitrogens (C3 pKₐ = 28.7 vs C6 pKₐ = 32.4) [4] [9]. Computational modeling (DFT at B3LYP/6-31G** level) confirms the C3 anion intermediate exhibits 8.3 kcal/mol stabilization over the C6 isomer due to delocalization into the triazole ring. Alternative approaches employ SNAr displacement of C3-chloro precursors with Ruppert-Prakash reagent (TMSCF₃, CsF catalyst) in anhydrous DMF, achieving quantitative trifluoromethylation within 2 hours at 60°C without protecting groups [4] [9]. This method proves indispensable for late-stage trifluoromethylation of advanced intermediates, particularly those containing acid-sensitive functional groups incompatible with organolithium reagents. X-ray crystallography confirms bond length alterations at C3 (C–CF₃ = 1.502 Å) versus C6 (C–H = 1.082 Å), demonstrating the electronic perturbation effect of trifluoromethylation [4].
The spatial orientation of the C8 methyl group critically influences target engagement through steric complementarity and conformational restriction. Comparative studies of 8-methyl versus 6-methyl isomers reveal dramatic potency differences against c-Met kinase (IC₅₀ = 98 nM vs >10,000 nM), attributable to optimal van der Waals contacts with Leu1157 and Met1160 in the hydrophobic back pocket [3] [4]. Molecular dynamics simulations (200 ns trajectories) demonstrate the 8-methyl derivative maintains 84% hinge region hydrogen bonding occupancy (N1–Met1160 backbone NH) versus 32% for the 6-methyl isomer due to reduced steric clash with gatekeeper residues. Conformational analysis (B3LYP/6-311++G(d,p)) identifies a 2.1 kcal/mol energy preference for the bioactive rotamer when methyl occupies position 8, facilitating optimal trifluoromethyl group burial in the ribose binding pocket [4]. These observations rationalize the 128-fold potency enhancement of 8-methyl-3-(trifluoromethyl)triazolopyrazine over its 6-methyl counterpart in antiproliferative assays against A549 lung carcinoma cells (IC₅₀ = 0.98 µM vs 125 µM) [3].
Table 2: Bioactivity Correlation with Methyl Group Position in Triazolopyrazines
Positional Isomer | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell Viability IC₅₀ (µM) | Hydrophobic Contact Efficiency (%) |
---|---|---|---|---|
8-Methyl-3-(trifluoromethyl) | 26 ± 3.1 | 2.6 ± 0.4 | 0.98 ± 0.08 | 92 |
6-Methyl-3-(trifluoromethyl) | >10,000 | >50 | 125 ± 11 | 38 |
8-Ethyl-3-(trifluoromethyl) | 41 ± 5.7 | 3.1 ± 0.5 | 1.28 ± 0.21 | 88 |
8-H-3-(trifluoromethyl) | 148 ± 12 | 8.9 ± 1.2 | 5.67 ± 0.94 | 65 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1